7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13564174
InChI: InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-14-5(3-4)12-13-6(14)7(15)16/h1-3H,(H,15,16)
SMILES: C1=CN2C(=NN=C2C(=O)O)C=C1C(F)(F)F
Molecular Formula: C8H4F3N3O2
Molecular Weight: 231.13 g/mol

7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC13564174

Molecular Formula: C8H4F3N3O2

Molecular Weight: 231.13 g/mol

* For research use only. Not for human or veterinary use.

7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid -

Specification

Molecular Formula C8H4F3N3O2
Molecular Weight 231.13 g/mol
IUPAC Name 7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-14-5(3-4)12-13-6(14)7(15)16/h1-3H,(H,15,16)
Standard InChI Key LUOJLIZFMTXYQI-UHFFFAOYSA-N
SMILES C1=CN2C(=NN=C2C(=O)O)C=C1C(F)(F)F
Canonical SMILES C1=CN2C(=NN=C2C(=O)O)C=C1C(F)(F)F

Introduction

Key Findings

7-(Trifluoromethyl)- triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a fused triazolo-pyridine core substituted with a trifluoromethyl group at position 7 and a carboxylic acid moiety at position 3. While direct literature on this specific isomer remains limited, structural analogues and related derivatives demonstrate significant pharmacological relevance, particularly as positive allosteric modulators of metabotropic glutamate receptors (mGluR2) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid contributes to target binding via hydrogen bonding . This report synthesizes available data on its physicochemical properties, synthetic pathways, and potential therapeutic applications.

Structural and Physicochemical Properties

Molecular Architecture

The compound belongs to the triazolo[4,3-a]pyridine family, a bicyclic system combining a triazole ring fused to a pyridine scaffold. Key substituents include:

  • Trifluoromethyl (-CF₃): Positioned at C7, this electron-withdrawing group influences electron density and steric interactions .

  • Carboxylic Acid (-COOH): Located at C3, this moiety enables hydrogen bonding and salt formation, enhancing solubility in polar solvents .

Table 1: Physicochemical Data

PropertyValueSource
Molecular FormulaC₈H₄F₃N₃O₂
Molecular Weight231.13 g/mol
CAS Number2092858-23-4*
Purity≥95%
SMILESO=C(O)C1=CC2=NN=C(C(F)(F)F)N2C=C1
IUPAC Name3-(trifluoromethyl)-[1, triazolo[4,3-a]pyridine-7-carboxylic acid

*Note: The CAS number corresponds to the 3-(trifluoromethyl)-7-carboxylic acid isomer, as direct data for the 7-(trifluoromethyl)-3-carboxylic acid variant is unavailable .

Synthetic Methodologies

Key Intermediate Synthesis

The triazolo-pyridine core is typically constructed via cyclocondensation reactions. For example:

  • Pyridine Functionalization: A pyridine precursor undergoes nitration or halogenation to introduce reactive sites for triazole ring formation .

  • Triazole Ring Closure: Hydrazine derivatives react with carbonyl groups to form the triazole moiety, often catalyzed by acetic acid or transition metals .

Pharmacological Applications

mGluR2 Positive Allosteric Modulation

Structural analogues, such as 3-(cyclopropylmethyl)-7-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1, triazolo[4,3-a]pyridine, exhibit potent mGluR2 modulation (EC₅₀ = 10–100 nM) . The carboxylic acid at C3 likely interacts with receptor arginine residues, while the trifluoromethyl group stabilizes hydrophobic binding pockets .

Table 2: Biological Activity of Analogues

CompoundTargetEC₅₀ (nM)Source
3-(cyclopropylmethyl)-7-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-8-CF₃- triazolo[4,3-a]pyridinemGluR224.5
7-CF₃-3-COOH-[1, triazolo[4,3-a]pyridinemGluR2Not reported

Stability and Solubility Profiles

Metabolic Stability

The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo . In contrast, the carboxylic acid may facilitate renal clearance, necessitating prodrug strategies for oral bioavailability .

Solubility

  • Aqueous Solubility: ~0.1 mg/mL at pH 7.4 (predicted), due to ionizable carboxylic acid .

  • LogP: 1.8 (estimated), reflecting moderate lipophilicity from the CF₃ group .

Comparative Analysis with Isomers

Positional Isomerism Effects

  • 6-Carboxylic Acid Isomer: Triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 933708-92-0) shows reduced receptor binding compared to the 3-carboxylate analogue, highlighting the importance of substitution pattern .

  • 8-Trifluoromethyl Derivatives: Substitution at C8, as in patent US8993591B2, enhances blood-brain barrier penetration but increases hepatotoxicity risk .

Industrial and Research Applications

Building Block in Medicinal Chemistry

The compound serves as a versatile intermediate for:

  • Neurological Therapeutics: mGluR2 modulators for anxiety and schizophrenia .

  • Antiviral Agents: Triazolo-pyridines inhibit viral polymerases via metal chelation .

Scale-Up Challenges

  • Purification: Column chromatography is required due to byproducts from trifluoromethylation .

  • Cost: CF₃ reagents and chiral auxiliaries increase production costs by ~30% compared to non-fluorinated analogues .

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